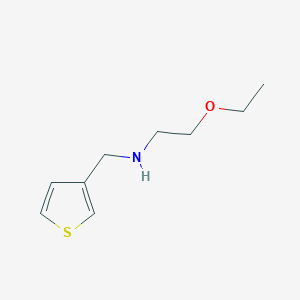

(2-Ethoxyethyl)(thiophen-3-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

2-ethoxy-N-(thiophen-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C9H15NOS/c1-2-11-5-4-10-7-9-3-6-12-8-9/h3,6,8,10H,2,4-5,7H2,1H3 |

InChI Key |

VNCUVUMHFOSICR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNCC1=CSC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxyethyl Thiophen 3 Ylmethyl Amine Architectures

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

For (2-Ethoxyethyl)(thiophen-3-ylmethyl)amine, ¹H NMR spectroscopy is used to identify all unique proton environments. The spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) groups of the thiophen-3-ylmethyl and 2-ethoxyethyl moieties, the methyl group of the ethoxy function, and the amine proton. The chemical shift (δ), signal multiplicity (e.g., singlet, triplet), and integration values are key parameters for signal assignment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. rsc.org

Predicted ¹H NMR Spectral Data for this compound

This table presents predicted chemical shifts based on the analysis of similar structural motifs. chemicalbook.comchemicalbook.comchemicalbook.com

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Thiophene H-2 | ~7.2-7.4 | Singlet / Multiplet | 1H |

| Thiophene H-5 | ~7.1-7.3 | Multiplet | 1H |

| Thiophene H-4 | ~6.9-7.1 | Multiplet | 1H |

| Thiophene-CH₂ -N | ~3.8 | Singlet | 2H |

| N-CH₂ -CH₂-O | ~2.8 | Triplet | 2H |

| N-CH₂-CH₂ -O | ~3.5 | Triplet | 2H |

| O-CH₂ -CH₃ | ~3.4 | Quartet | 2H |

| O-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| N-H | Variable (broad) | Singlet | 1H |

Predicted ¹³C NMR Spectral Data for this compound

This table presents predicted chemical shifts based on the analysis of similar structural motifs. rsc.orgrsc.orgresearchgate.net

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-3 (substituted) | ~140-142 |

| Thiophene C-2 | ~127-129 |

| Thiophene C-5 | ~125-127 |

| Thiophene C-4 | ~122-124 |

| Thiophene-C H₂-N | ~48-52 |

| N-C H₂-CH₂-O | ~49-53 |

| N-CH₂-C H₂-O | ~68-72 |

| O-C H₂-CH₃ | ~65-68 |

| O-CH₂-C H₃ | ~14-16 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features: the thiophene ring, the secondary amine, the ether linkage, and aliphatic chains. For instance, the aromatic C-H stretching of the thiophene ring typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methylene groups appears just below 3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the thiophene ring are found in the 1600-1400 cm⁻¹ region. iosrjournals.orgjchps.com The presence of the C-O-C ether linkage would be confirmed by a strong absorption band in the 1150-1085 cm⁻¹ range. The N-H stretching of the secondary amine may be observed as a weak to medium band around 3350-3310 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak-Medium |

| Thiophene Ring | C-H Stretch | 3120 - 3050 | Medium |

| Alkyl Chains | C-H Stretch | 2980 - 2850 | Strong |

| Thiophene Ring | C=C Stretch | 1600 - 1400 | Medium-Variable |

| Alkyl Chains | C-H Bend | 1470 - 1370 | Medium |

| Ether | C-O-C Stretch | 1150 - 1085 | Strong |

| Thiophene Ring | C-S Stretch | 710 - 680 | Weak-Medium |

| Thiophene Ring | C-H Out-of-plane Bend | 900 - 650 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with high confidence. For this compound (Molecular Formula: C₁₀H₁₇NOS), HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization), the resulting mass spectrum reveals the masses of characteristic fragments. This fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. Key fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the heteroatoms (nitrogen, oxygen, and sulfur). Common fragments would include the stable thiophen-3-ylmethyl cation and various fragments arising from cleavage within the 2-ethoxyethyl side chain.

Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

| Molecular Ion [M]⁺ | [C₁₀H₁₇NOS]⁺ | 199.1025 | Parent molecular ion |

| Fragment 1 | [C₅H₅S]⁺ | 97.0110 | Thiophen-3-ylmethyl cation (tropylium-like) |

| Fragment 2 | [C₅H₁₂NO]⁺ | 102.0913 | Cleavage of the N-CH₂ bond (thiophene side) |

| Fragment 3 | [C₄H₁₀O]⁺ | 74.0726 | Ethoxyethyl fragment |

| Fragment 4 | [C₈H₁₂NS]⁺ | 154.0736 | Loss of ethoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems, such as the thiophene ring, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. The primary electronic transition observed for thiophene and its derivatives is the π → π* transition. diva-portal.orgresearchgate.net

The absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic for a given chromophore. For this compound, the thiophene ring acts as the chromophore. The substitution on the ring by the alkylamine group is expected to cause a small bathochromic shift (shift to longer wavelength) compared to unsubstituted thiophene. nih.govresearchgate.net The spectrum can be used to confirm the presence of the thiophene conjugated system.

Typical UV-Vis Absorption Data for Thiophene Derivatives

| Compound | Typical λ_max (nm) | Type of Transition |

| Thiophene | ~231 | π → π |

| 2-Methylthiophene | ~235 | π → π |

| Alkyl-substituted Thiophenes | 230 - 240 | π → π* |

Hyphenated Chromatographic Techniques (e.g., LC-MS, HPLC-NMR) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and assessing the purity of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of this compound. nih.gov High-Performance Liquid Chromatography (HPLC) separates the compound from any impurities, starting materials, or by-products. The eluent is then introduced into a mass spectrometer, which provides the molecular weight of the parent compound and any separated impurities. This confirms the identity of the main peak and allows for the quantification of its purity. rug.nluniversiteitleiden.nl

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is an even more powerful, though less common, technique. It allows for the acquisition of full NMR spectra of compounds as they elute from the HPLC column. This would be invaluable for identifying and fully characterizing unknown impurities in a sample of this compound without the need for prior isolation. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Ethoxyethyl Thiophen 3 Ylmethyl Amine and Thiophene Amine Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Energetics

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure and energetics of molecules. DFT calculations for (2-Ethoxyethyl)(thiophen-3-ylmethyl)amine and related thiophene-amine derivatives provide a detailed picture of their molecular orbitals, reactivity, and conformational preferences. nih.govmdpi.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's stability and reactivity. mdpi.comnih.gov

For thiophene-containing compounds, the FMOs are typically delocalized over the π-conjugated system of the thiophene (B33073) ring. mdpi.com In the case of this compound, the nitrogen atom of the amine group is expected to contribute significantly to the HOMO, increasing its energy and making the molecule more susceptible to electrophilic attack. The presence of the electron-rich thiophene ring also influences the FMO energies. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Theoretical studies on analogous thiophene derivatives have shown that modifications to the substituents on the thiophene ring or the amine side chain can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Th-DABH (closed-ring) | - | - | 4.94 |

| Th-DABH (open-ring) | - | - | 2.46 |

| Tz-DABH (closed-ring) | - | - | 4.97 |

| Tz-DABH (open-ring) | - | - | 2.43 |

Note: Data extracted from a study on photochromic thiophene and thiazole (B1198619) derivatives (Th-DABH and Tz-DABH) to illustrate the concept of HOMO-LUMO gap modulation. nih.gov Specific values for this compound would require dedicated DFT calculations.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity, which can be approximated by the HOMO and LUMO energies. A larger chemical hardness indicates lower reactivity. mdpi.com

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.govmdpi.com

DFT calculations on various thiophene derivatives have demonstrated the utility of these descriptors in predicting their reactivity in chemical reactions. nih.govnih.gov For this compound, these calculations would help in quantifying its nucleophilic and electrophilic character, providing valuable information for predicting its behavior in synthetic transformations.

Table 2: Representative Global Reactivity Descriptors for a Series of Thiophene Sulfonamide Derivatives

| Compound | Chemical Hardness (η) | Electronic Chemical Potential (μ) | Electrophilicity Index (ω) |

| 1 | 2.15 | -4.41 | 4.52 |

| 2 | 1.99 | -4.31 | 4.66 |

| 3 | 2.33 | -4.43 | 4.21 |

| 4 | 2.12 | -4.38 | 4.51 |

| 5 | 2.11 | -4.38 | 4.53 |

Note: This table presents data for selected thiophene sulfonamide derivatives to exemplify the application of DFT in calculating reactivity descriptors. mdpi.com The values for this compound would need to be specifically computed.

The three-dimensional structure of a molecule is fundamental to its properties and interactions. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. researchgate.net For a flexible molecule like this compound, which possesses several rotatable single bonds in its ethoxyethyl and methylamine (B109427) side chains, conformational analysis is particularly important. ijpsr.comchemistrysteps.com

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating the single bonds to identify the most stable conformers (local minima on the potential energy surface) and the transition states that connect them. researchgate.netijpsr.comchemistrysteps.com This analysis provides insights into the preferred shapes of the molecule in different environments, which can influence its reactivity and biological activity. ijpsr.com The results of such studies can reveal the presence of intramolecular hydrogen bonding or steric clashes that stabilize or destabilize certain conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. nih.govrsc.org

For this compound, MD simulations can be used to understand how the molecule behaves in a solvent, such as water or an organic solvent. rsc.org The explicit inclusion of solvent molecules in the simulation provides a more realistic model of the molecule's environment and can reveal how the solvent influences its conformation and dynamics. nih.govrsc.org For instance, MD simulations have been successfully used to explain the reversal in reactivity of certain amines in different solvents by analyzing the specific interactions between the amine and the solvent molecules. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design of Novel Amine Structures

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. acs.orgnih.gov By identifying key molecular descriptors that correlate with a specific property, QSPR models can be used to predict the properties of new, unsynthesized molecules. acs.orgnih.gov

In the context of thiophene-amine analogs, QSPR models could be developed to predict properties such as solubility, boiling point, or even reactivity. acs.orgnih.gov These models typically use a variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, which can be calculated from the molecular structure. acs.org The development of robust QSPR models can significantly accelerate the design of novel amine structures with desired properties by allowing for the virtual screening of large libraries of candidate molecules before committing to their synthesis and experimental testing. nih.gov

Investigation of Aromaticity and π-Electron Delocalization within the Thiophene Ring and its Interaction with the Amine Group

The thiophene ring is an aromatic heterocycle, and its aromaticity plays a significant role in its stability and reactivity. quora.comnumberanalytics.comwikipedia.org The sulfur atom in the thiophene ring participates in the π-electron system by contributing a lone pair of electrons, resulting in a delocalized 6π-electron system that satisfies Hückel's rule for aromaticity. quora.comnumberanalytics.compharmaguideline.com

Computational methods can be used to quantify the aromaticity of the thiophene ring in this compound and to investigate how the amine substituent influences this aromaticity. The interaction between the lone pair of electrons on the nitrogen atom of the amine group and the π-system of the thiophene ring can lead to further electron delocalization. This interaction can be studied by analyzing the electron density distribution, bond lengths, and magnetic properties of the molecule. The degree of π-electron delocalization has a direct impact on the molecule's electronic properties, including its absorption and emission spectra, as well as its reactivity in electrophilic aromatic substitution reactions. acs.org

Future Research Directions and Emerging Opportunities for 2 Ethoxyethyl Thiophen 3 Ylmethyl Amine Chemistry

Advancements in Sustainable and Scalable Synthetic Methodologies

The future synthesis of (2-Ethoxyethyl)(thiophen-3-ylmethyl)amine and its analogs will undoubtedly be shaped by the principles of green and sustainable chemistry. Traditional synthetic routes for thiophene (B33073) derivatives often involve harsh reagents and generate significant waste. google.com Future research will focus on developing more environmentally benign and economically viable methods.

One promising avenue is the advancement of multicomponent reactions (MCRs) . The Gewald reaction, a classic MCR for the synthesis of 2-aminothiophenes, is a prime candidate for green modifications. google.comepo.org Research is ongoing to replace traditional solvents with greener alternatives like ionic liquids or deep eutectic solvents and to utilize energy-efficient techniques such as microwave-assisted synthesis. google.comgoogle.com These approaches can significantly reduce reaction times and improve yields while minimizing environmental impact.

Furthermore, the development of flow chemistry processes presents a significant opportunity for the scalable production of thiophene-amine derivatives. eprajournals.comencyclopedia.pub Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for automated, high-throughput synthesis. This is particularly relevant for the industrial-scale production of functional materials and pharmaceutical intermediates.

Biocatalysis also emerges as a frontier in the sustainable synthesis of these compounds. The use of enzymes to catalyze specific steps in the synthetic pathway can lead to highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. Research into engineered enzymes tailored for the functionalization of thiophene rings and the formation of amine side chains could revolutionize the synthesis of complex thiophene-amine derivatives.

| Synthetic Methodology | Key Advantages | Potential for this compound |

| Green MCRs | Reduced waste, energy efficiency, use of benign solvents. | Greener synthesis of the core 2-aminothiophene scaffold. |

| Flow Chemistry | Scalability, improved safety, process automation. | Enables large-scale, on-demand production for industrial applications. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | Precise and environmentally friendly functionalization of the thiophene ring and side chain. |

Detailed Elucidation of Structure-Reactivity-Function Relationships

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for its rational design and application. The electronic properties of the thiophene ring are highly sensitive to the nature and position of its substituents. google.comgoogle.com

The placement of the (2-ethoxyethyl)aminomethyl group at the 3-position of the thiophene ring is a key structural feature. Compared to the more extensively studied 2,5-disubstituted thiophenes, 3-substituted thiophenes can exhibit different electronic and steric properties, which in turn influence their reactivity and self-assembly behavior. google.com The electron-donating nature of the amine group is expected to increase the electron density of the thiophene ring, enhancing its reactivity towards electrophiles. google.com

The (2-ethoxyethyl) side chain introduces additional complexity and functionality. The ether linkage can influence the molecule's solubility, conformational flexibility, and potential to coordinate with metal ions. These factors are critical in determining the performance of materials derived from this compound in applications such as organic electronics or as ligands in catalysis.

Future research should focus on systematic studies that vary the substituents on both the thiophene ring and the amine nitrogen. This will allow for the development of quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). acs.org By correlating specific structural modifications with changes in reactivity, electronic properties (such as HOMO/LUMO energy levels), and functional performance, researchers can build predictive models to guide the design of new thiophene-amine derivatives with tailored functionalities. google.com

Expansion of Applications in Novel Functional Materials and Devices

The unique combination of a semiconducting thiophene core and a functional amine side chain makes this compound a promising building block for a variety of advanced materials and devices.

In the field of organic electronics , thiophene derivatives are workhorse materials for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). sapub.orgmdpi.com The amine group in this compound can serve as an electron-donating unit in donor-acceptor architectures, which are fundamental to the design of efficient organic solar cells. google.commdpi.com The ethoxyethyl side chain could enhance the solubility and processability of resulting polymers, facilitating the fabrication of large-area, flexible electronic devices. google.com

The amine functionality also opens up possibilities in the development of chemosensors . acs.org The lone pair of electrons on the nitrogen atom can interact with various analytes, leading to changes in the photophysical properties of the thiophene core, such as fluorescence or color. This could be exploited for the selective detection of metal ions, anions, or neutral molecules. The design of sensors based on this scaffold could be tailored by modifying the amine substituent to achieve specific analyte binding.

Furthermore, the ability of the amine group to be protonated or to coordinate with metal centers suggests potential applications in stimuli-responsive materials and catalysis . Polymers incorporating this moiety could exhibit changes in their conductivity or optical properties in response to pH changes. As a ligand, this compound could be used to prepare novel metal complexes with catalytic activity in various organic transformations.

| Application Area | Potential Role of this compound | Key Structural Features |

| Organic Electronics | Building block for conductive polymers and small molecules in OPVs, OLEDs, and OFETs. | Thiophene core (semiconducting), amine group (electron-donating), ethoxyethyl side chain (solubility). |

| Chemosensors | Active material for fluorescent or colorimetric sensors. | Amine group (analyte binding site), thiophene core (fluorophore/chromophore). |

| Stimuli-Responsive Materials | Component of pH-responsive polymers. | Amine group (protonation site). |

| Catalysis | Ligand for metal-based catalysts. | Amine and sulfur atoms (coordination sites). |

Synergistic Integration of Experimental and Computational Approaches for Rational Design

The rational design of novel thiophene-amine derivatives with optimized properties will increasingly rely on the close integration of experimental and computational methods. patsnap.com Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the electronic and structural properties of thiophene-based materials. epo.orggoogle.com

Computational screening can be employed to rapidly evaluate a large library of virtual compounds based on this compound. By calculating key parameters such as HOMO/LUMO energy levels, ionization potentials, and electron affinities, researchers can identify promising candidates for specific applications before embarking on time-consuming and resource-intensive synthesis. sapub.org For instance, in the context of organic solar cells, DFT calculations can help in designing molecules with optimal energy level alignment for efficient charge separation and transport.

Molecular modeling can provide insights into the intermolecular interactions and packing of these molecules in the solid state, which are crucial for charge transport in organic electronic devices. sapub.org Understanding how the flexible ethoxyethyl side chain influences the morphology of thin films can guide the design of materials with improved device performance.

The synergy between theory and experiment is a two-way street. Experimental data from techniques such as X-ray crystallography, cyclic voltammetry, and UV-Vis spectroscopy are essential for validating and refining computational models. google.com This iterative process of prediction, synthesis, characterization, and model refinement will accelerate the discovery of new functional materials based on the this compound scaffold.

Analysis of Patent Literature and Intellectual Property Landscape for Thiophene-Amine Derivatives

A thorough analysis of the patent landscape is essential for identifying areas of innovation, potential commercial opportunities, and freedom to operate for research and development involving this compound and related compounds. The patent literature reveals a broad interest in thiophene derivatives for a variety of applications, particularly in the pharmaceutical and materials science sectors.

Patents in the pharmaceutical domain often claim thiophene-amine derivatives for their potential therapeutic activities, including anti-inflammatory and immunomodulatory effects. google.comgoogle.com These patents typically cover a broad range of substituents on both the thiophene ring and the amine group, highlighting the versatility of this scaffold in medicinal chemistry.

In the realm of materials science , patents frequently focus on thiophene-based compounds for applications in organic electronics. nus.edu.sg This includes patents on novel monomers for conductive polymers, small molecules for organic solar cells, and materials for OLEDs. epo.org The claims in these patents often revolve around specific molecular architectures designed to achieve desired electronic and optical properties.

For researchers and companies working with this compound, a detailed patent analysis can reveal:

White spaces: Areas where there is a lack of existing patents, representing opportunities for new inventions.

Key players: Companies and research institutions that are actively patenting in this area.

Technological trends: The direction in which the technology is evolving, as indicated by the types of compounds and applications being patented.

Navigating this intellectual property landscape will be crucial for the successful commercialization of new technologies based on thiophene-amine chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.